(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride (R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869410
InChI: InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1
SMILES:
Molecular Formula: C5H13ClFNO
Molecular Weight: 157.61 g/mol

(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride

CAS No.:

Cat. No.: VC15869410

Molecular Formula: C5H13ClFNO

Molecular Weight: 157.61 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride -

Specification

Molecular Formula C5H13ClFNO
Molecular Weight 157.61 g/mol
IUPAC Name (3R)-4-amino-3-fluoro-2-methylbutan-2-ol;hydrochloride
Standard InChI InChI=1S/C5H12FNO.ClH/c1-5(2,8)4(6)3-7;/h4,8H,3,7H2,1-2H3;1H/t4-;/m1./s1
Standard InChI Key JUPPCXIRHYEIQN-PGMHMLKASA-N
Isomeric SMILES CC(C)([C@@H](CN)F)O.Cl
Canonical SMILES CC(C)(C(CN)F)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physical Properties

(R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride has the molecular formula C₆H₁₄ClFNO, with a molecular weight of 157.62 g/mol . The compound exists as a white to off-white crystalline solid, typical of hydrochloride salts, and is soluble in polar solvents such as water and ethanol. Its structural uniqueness lies in the presence of a fluorine atom at the third carbon and a tertiary alcohol group at the second carbon, both of which influence its reactivity and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS RN2242580-13-6
Molecular FormulaC₆H₁₄ClFNO
Molecular Weight157.62 g/mol
AppearanceWhite to off-white crystalline
SolubilityWater, ethanol

Stereochemical Configuration

The (R) configuration at the amino-bearing carbon defines the compound’s chirality. This stereocenter is critical for its potential biological activity, as enantiopure molecules often exhibit superior binding affinities compared to racemic mixtures . The fluorine atom at position 3 introduces electronegativity and steric effects, which may enhance metabolic stability and modulate lipophilicity .

Synthesis and Manufacturing

Asymmetric Synthesis Strategies

While detailed synthetic routes are proprietary, available data indicate that (R)-4-amino-3-fluoro-2-methylbutan-2-ol hydrochloride is synthesized via stereoselective methods, likely involving chiral catalysts or resolving agents to achieve high enantiomeric excess (ee > 98%) . A plausible pathway involves:

  • Fluorination: Introduction of fluorine at the β-position of a ketone precursor.

  • Amination: Stereocontrolled addition of an amino group to the tertiary alcohol.

  • Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt .

Custom synthesis services, such as those offered by MT Chemtech, emphasize scalability and purity, catering to pharmaceutical R&D requirements .

Purification and Quality Control

Chromatographic techniques, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are employed to isolate the enantiopure product . Chiral HPLC analysis confirms the enantiomeric ratio, ensuring compliance with regulatory standards for drug candidates .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or NMR spectroscopy.

  • Pharmacokinetic Profiling: Assess bioavailability, half-life, and metabolic pathways in animal models.

  • Therapeutic Expansion: Explore applications in oncology (e.g., kinase inhibition) or infectious diseases (e.g., antiviral activity).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator